Antifungal Activity Against Candida albicans: Dibenzo[b,e]oxepine-6,11-dione vs. 1-Hydroxy-10-methoxy Derivative and Co-isolated Chrysazin
In a bioassay-guided fractionation study from the marine-derived fungus Beauveria bassiana TPU942, the unsubstituted dibenzo[b,e]oxepine-6,11-dione core (compound 1) showed no apparent antifungal activity against Candida albicans, whereas the co-isolated compound chrysazin (compound 2) and globosuxanthone A (compound 3) demonstrated measurable activity [1]. This provides direct evidence that the parent 6,11-dione scaffold lacks inherent antifungal efficacy compared to structurally related compounds bearing additional functional groups.
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | No apparent activity |
| Comparator Or Baseline | Chrysazin (compound 2) and globosuxanthone A (compound 3): showed antifungal activity |
| Quantified Difference | Inactive vs. active (qualitative) |
| Conditions | In vitro antifungal assay using Candida albicans; compounds co-isolated from Beauveria bassiana TPU942 culture broth |
Why This Matters
This null activity profile establishes dibenzo[b,e]oxepine-6,11-dione as a suitable negative control or inactive scaffold in antifungal SAR studies, distinct from active hydroxylated/methoxylated analogs, thereby informing procurement for control experiments or lead optimization programs.
- [1] Ohtsuki, T., et al. (2012). A New Dibenz[b,e]oxepine Derivative, 1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a Marine-Derived Fungus, Beauveria bassiana TPU942. Marine Drugs, 10(12), 2691–2697. DOI: 10.3390/md10122691. View Source
